3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide
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Overview
Description
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine derivatives, followed by the introduction of the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce the carboxamide group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated or reduced carboxamide derivatives.
Scientific Research Applications
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide: shares structural similarities with other halogenated pyridine derivatives and carboxamides.
N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide: Lacks the bromine atoms, which may affect its reactivity and biological activity.
3,6-dibromo-pyridine-2-carboxamide: Lacks the indene moiety, which may influence its overall properties.
Uniqueness
The presence of both bromine atoms and the indene moiety in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2ClN2O/c16-10-5-7-13(17)20-14(10)15(21)19-12-6-4-8-9(12)2-1-3-11(8)18/h1-3,5,7,12H,4,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZPXZVLOJDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=C(C=CC(=N3)Br)Br)C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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